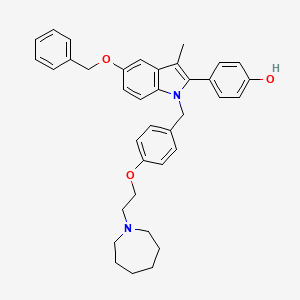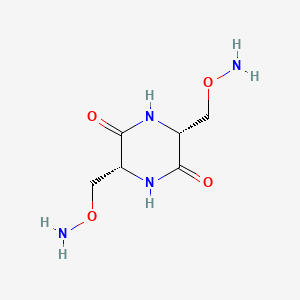
DL-Normetanephrine Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Normetanephrine Sulfate is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .
Molecular Structure Analysis
The molecular formula of DL-Normetanephrine Sulfate is C9H13NO6S . The molecular weight is 263.27 g/mol .Physical And Chemical Properties Analysis
DL-Normetanephrine Sulfate has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 49.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Biomarker for Pheochromocytoma and Paraganglioma
DL-Normetanephrine sulfate, a metabolite of norepinephrine, is a biomarker for pheochromocytoma/paraganglioma, rare catecholamine-secreting tumors. The complete deconjugation of sulfated metanephrines, including DL-Normetanephrine, is vital for their quantification in plasma, a process essential for the accurate diagnosis of these conditions (Glauser et al., 2014).
Electrochemical Detection in Clinical Diagnostics
A novel carbon/chitosan electrode paste has been utilized for the sensitive electrochemical detection of DL-Normetanephrine in urine. This development is significant in the clinical diagnosis of pheochromocytoma and demonstrates the potential of DL-Normetanephrine as a biomarker in medical diagnostics (El Khamlichi et al., 2018).
Proficiency Testing in Laboratory Measurements
DL-Normetanephrine is involved in the proficiency testing of laboratories for the accurate measurement of urinary fractionated metanephrines. This ensures the reliability of diagnostic tests for conditions like pheochromocytoma by addressing calibration inaccuracies and standardizing laboratory methodologies (Singh et al., 2005).
Establishing Pediatric Reference Intervals
DL-Normetanephrine plays a role in establishing pediatric age-related reference intervals for the measurement of urinary total fractionated metanephrines. This is crucial in the diagnosis and management of neuroblastoma, emphasizing the importance of DL-Normetanephrine in pediatric diagnostics (Griffin et al., 2011).
Optimization of Hydrolysis Conditions
Research on the hydrolysis conditions of sulfated metanephrines, including DL-Normetanephrine, highlights the importance of controlling urinary pH for efficient and reproducible hydrolysis. This is critical for the accurate quantification of these biomarkers in the diagnosis of pheochromocytoma and other related conditions (Simonin et al., 2012).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1215-29-8 |
|---|---|
Produktname |
DL-Normetanephrine Sulfate |
Molekularformel |
C9H13NO6S |
Molekulargewicht |
263.27 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



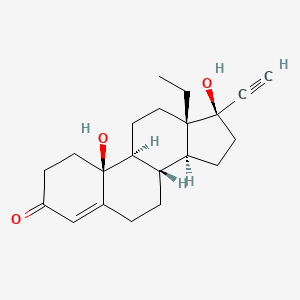
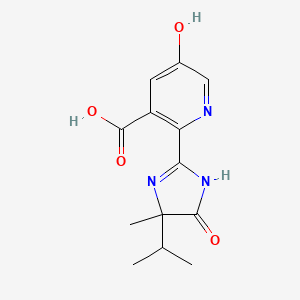
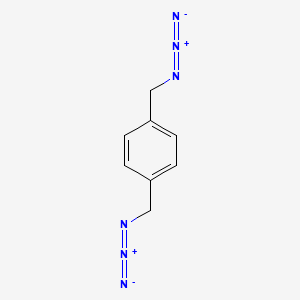
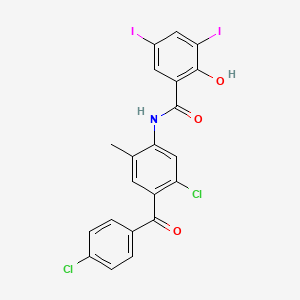

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
